![molecular formula C6H5N3O B1297407 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 2942-43-0](/img/structure/B1297407.png)
1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Overview
Description
“1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one” is a chemical compound with the molecular formula C6H5N3O and a molecular weight of 135.13 . It is used for research purposes .
Synthesis Analysis
There are several methods for the synthesis of pyrazolo[3,4-b]pyridine derivatives . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .
Molecular Structure Analysis
The molecular structure of “1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one” can be represented as C1=CC2=C (NNC2=O)N=C1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one” include a molecular weight of 135.13 and a molecular formula of C6H5N3O . More specific properties such as melting point and NMR data are available for some functionalized derivatives .
Scientific Research Applications
Synthetic Strategies and Approaches
This compound has been the subject of extensive research in the field of synthetic strategies and approaches . The methods for its synthesis are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .
PPARα Activation
1H-Pyrazolo[3,4-b]pyridine derivatives have been identified as PPARα-selective activators . PPARα, a ligand-activated transcriptional factor, is involved in regulating fatty acid metabolism. The activation of PPARα results in a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity .
Dyslipidemia Treatment
The compound has been recognized as a relevant drug target for metabolic syndrome, type 2 diabetes, and coronary atherosclerosis . It has been found to be advantageous in the design of molecules for treating dyslipidemia .
Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH) Treatment
Recent studies have demonstrated that PPARα agonists, such as 1H-Pyrazolo[3,4-b]pyridine derivatives, are drug candidates for NAFLD and NASH development .
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one are Tropomyosin receptor kinases (TRKs) and Fibroblast growth factor receptors (FGFRs) . These receptors play a crucial role in the proliferation and differentiation of cells. Their continuous activation and overexpression can lead to cancer .
Mode of Action
1H-Pyrazolo[3,4-b]pyridin-3(2H)-one interacts with its targets (TRKs and FGFRs) by inhibiting their kinase activity . This inhibition disrupts the normal signaling pathways of these receptors, leading to changes in cell proliferation and differentiation .
Biochemical Pathways
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
One of the synthesized derivatives of this compound, referred to as compound c03, has shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
In vitro studies have shown that 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives can inhibit cell proliferation and induce apoptosis . For instance, compound C03 inhibited the proliferation of the Km-12 cell line and induced its apoptosis . It also significantly inhibited the migration and invasion of these cells .
Future Directions
properties
IUPAC Name |
1,2-dihydropyrazolo[3,4-b]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-4-2-1-3-7-5(4)8-9-6/h1-3H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCFHRZLFPMPNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NNC2=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329526 | |
Record name | 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |
CAS RN |
2942-43-0 | |
Record name | 2942-43-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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